6,8-Difluorochroman-4-amine

Lipophilicity Drug Discovery ADME Optimization

6,8-Difluorochroman-4-amine (CAS 886762-80-7) is a bicyclic heterocyclic amine comprising a chroman (3,4-dihydro-2H-1-benzopyran) scaffold with fluorine atoms substituted at both the 6- and 8-positions and a primary amine at the 4-position. It serves as a versatile chiral building block in the synthesis of potent Janus kinase 3 (JAK3) inhibitors and proline urea CCR1 antagonists , where the specific 6,8-difluoro substitution pattern modulates key physicochemical properties such as hydrogen bond acceptor count and lipophilicity (XLogP3 1.1, LogD₇.₄ 0.63) to optimize target affinity and pharmacokinetic profiles.

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
CAS No. 886762-80-7
Cat. No. B1602693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluorochroman-4-amine
CAS886762-80-7
Molecular FormulaC9H9F2NO
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2F)F
InChIInChI=1S/C9H9F2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2
InChIKeyZKIGFYDHFRNAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Difluorochroman-4-amine (CAS 886762-80-7) – A Dual-Fluorinated Chroman-4-amine Building Block for Kinase and GPCR Drug Discovery


6,8-Difluorochroman-4-amine (CAS 886762-80-7) is a bicyclic heterocyclic amine comprising a chroman (3,4-dihydro-2H-1-benzopyran) scaffold with fluorine atoms substituted at both the 6- and 8-positions and a primary amine at the 4-position [1]. It serves as a versatile chiral building block in the synthesis of potent Janus kinase 3 (JAK3) inhibitors [2] and proline urea CCR1 antagonists [3], where the specific 6,8-difluoro substitution pattern modulates key physicochemical properties such as hydrogen bond acceptor count (4) and lipophilicity (XLogP3 1.1, LogD₇.₄ 0.63) to optimize target affinity and pharmacokinetic profiles .

Why Generic Substitution Fails: The Functional Impact of the 6,8-Difluoro Substitution Pattern in Chroman-4-amine Scaffolds


Simply substituting 6,8-difluorochroman-4-amine with its positional isomer (5,7-difluoro) or less fluorinated analogs (e.g., 6-fluoro, 8-fluoro, or unsubstituted chroman-4-amine) is scientifically unjustified without re-optimization of the synthetic route or final drug-like properties. The 6,8-difluoro pattern uniquely lowers the distribution coefficient at physiological pH (LogD₇.₄ 0.63) compared to its 5,7-difluoro isomer (LogD₇.₄ 1.4) , directly impacting aqueous solubility and non-specific tissue binding . Furthermore, patents explicitly claim (R)-6,8-difluorochroman-4-yl as a preferred substituent for achieving optimal JAK3 inhibitory potency [1] and CCR1 antagonist activity [2], indicating that the spatial arrangement of fluorine atoms is crucial for target engagement.

Quantitative Evidence for 6,8-Difluorochroman-4-amine Selection: Physicochemical and Application-Specific Differentiation


LogD₇.₄ Comparison: 6,8-Difluoro vs. 5,7-Difluoro Chroman-4-amine

At physiological pH (7.4), the 6,8-difluorochroman-4-amine exhibits a significantly lower distribution coefficient (LogD₇.₄ = 0.63 ) compared to its 5,7-difluoro positional isomer (LogD₇.₄ = 1.4 ). This difference of approximately 0.8 log units indicates that the 6,8-substitution pattern imparts superior aqueous solubility and may reduce non-specific protein binding, a critical consideration for developing kinase inhibitors with predictable free-drug concentrations.

Lipophilicity Drug Discovery ADME Optimization

Specific Utility in JAK3 Inhibitor Synthesis: Ohlmeyer Patent Precedent

6,8-Difluorochroman-4-amine is explicitly designated as a reactant in the preparation of purine and imidazopyridine derivatives claimed as JAK3 kinase inhibitors in US Patent Application US20070021443 [1]. The patent explicitly teaches that fluoro-substituted chroman-4-yl moieties are preferred substituents, and that the (R)-configuration at the chroman 4-position confers higher potency [2]. Researchers pursuing JAK3-targeted programs can rely on this compound as a validated intermediate with a direct patent trail.

JAK3 Inhibition Immunosuppression Patent-Validated Intermediate

Hydrogen Bond Acceptor (HBA) Count: 6,8-Difluoro vs. Mono-fluoro and Unsubstituted Chroman-4-amines

The 6,8-difluorochroman-4-amine core presents four hydrogen bond acceptor sites (two fluorine atoms, the chroman oxygen, and the amine nitrogen), compared to three HBA sites in mono-fluorinated analogs (e.g., 6-fluorochroman-4-amine) and two in the unsubstituted chroman-4-amine [1]. This increased HBA count enhances potential for specific polar interactions with kinase hinge regions or chemokine receptor binding pockets, as fluorine can act as a weak hydrogen bond acceptor in protein-ligand complexes .

Molecular Recognition Medicinal Chemistry Structure-Activity Relationships

Recommended Application Scenarios for 6,8-Difluorochroman-4-amine in Drug Discovery and Chemical Biology


Synthesis of JAK3-Selective Kinase Inhibitors for Autoimmune Disease Programs

The compound is the preferred chiral amine for constructing purine and imidazopyridine-based JAK3 inhibitors as described in the Ohlmeyer patent (US20070021443) [1]. Its (R)-enantiomer is particularly indicated due to stereospecific potency advantages. Procurement of this specific intermediate enables direct implementation of the published synthetic route.

Development of Proline Urea CCR1 Antagonists for Inflammation

As evidenced by the EP 2059502 A2 patent family, (S)-6,8-difluorochroman-4-amine serves as a key reagent in preparing CCR1 antagonists [2]. The 6,8-difluoro pattern contributes to the antagonist's optimized physicochemical profile, making it indispensable for replicating or advancing the disclosed series.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration of Fluorinated Chroman Amines

Researchers comparing fluorination patterns can use 6,8-difluorochroman-4-amine alongside its 5,7-difluoro isomer (CAS 886762-87-4) and mono-fluoro analogs to systematically probe the impact of fluorine position on LogD, target potency, and in vitro metabolic stability . The distinct LogD₇.₄ values (0.63 vs. 1.4) provide a quantifiable basis for selecting the lead scaffold.

Technical Documentation Hub

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19 linked technical documents
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